Cas no 1806860-65-0 (4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde)

4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features reactive functional groups, including bromomethyl and difluoromethyl substituents, as well as an aldehyde moiety, enabling diverse transformations such as nucleophilic substitutions and cross-coupling reactions. The presence of bromine atoms enhances its applicability as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The difluoromethyl group contributes to unique electronic and steric properties, making it valuable for modulating biological activity. This compound is particularly useful in constructing complex heterocyclic frameworks, offering chemists a high degree of functionalization potential for targeted molecular design.
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde structure
1806860-65-0 structure
商品名:4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde
CAS番号:1806860-65-0
MF:C8H5Br2F2NO
メガワット:328.936207532883
CID:4866190

4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde
    • インチ: 1S/C8H5Br2F2NO/c9-1-5-6(8(11)12)7(10)4(3-14)2-13-5/h2-3,8H,1H2
    • InChIKey: NBBHJRVCKBMDOI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C=O)=CN=C(CBr)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 2.2

4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029054066-500mg
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde
1806860-65-0 97%
500mg
$1,613.70 2022-03-31
Alichem
A029054066-1g
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde
1806860-65-0 97%
1g
$3,039.60 2022-03-31
Alichem
A029054066-250mg
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde
1806860-65-0 97%
250mg
$969.60 2022-03-31

4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde 関連文献

4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehydeに関する追加情報

4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806860-65-0): A Comprehensive Guide to Its Properties and Applications

In the realm of specialty chemicals and pharmaceutical intermediates, 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806860-65-0) stands out as a versatile and highly sought-after compound. This heterocyclic aldehyde is characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine, a bromomethyl group, a difluoromethyl group, and an aldehyde functionality. These features make it an invaluable building block in organic synthesis and drug discovery.

The growing interest in fluorinated compounds and brominated intermediates has propelled 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde into the spotlight. Researchers and chemists are increasingly exploring its potential in the development of agrochemicals, pharmaceuticals, and material science. Its ability to undergo various cross-coupling reactions and nucleophilic substitutions makes it a key player in the synthesis of complex molecules.

One of the most frequently asked questions about this compound revolves around its synthetic applications. How does 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde contribute to the creation of novel biologically active molecules? The answer lies in its reactive sites. The bromine atoms and the aldehyde group provide multiple points for functionalization, enabling the construction of diverse molecular architectures. This versatility is particularly valuable in medicinal chemistry, where the introduction of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Another hot topic in the scientific community is the role of difluoromethyl groups in modulating the properties of organic compounds. The difluoromethyl substituent in 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde is known to influence electronic effects and lipophilicity, which are critical factors in drug design. This has led to a surge in demand for this compound among researchers working on central nervous system (CNS) drugs and anticancer agents.

From an industrial perspective, the scalability and cost-effectiveness of producing 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde are key considerations. Advances in green chemistry and catalytic processes have improved the efficiency of its synthesis, making it more accessible to pharmaceutical manufacturers and research institutions. The compound’s stability under standard storage conditions further enhances its practicality for large-scale applications.

In the context of intellectual property and patent literature, 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde has been featured in numerous filings related to innovative therapeutics and crop protection agents. Its inclusion in these patents underscores its significance as a strategic intermediate in cutting-edge research. Companies and academic institutions are actively exploring its potential to address unmet medical needs and agricultural challenges.

For those interested in the analytical characterization of this compound, techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are commonly employed. These methods ensure the purity and identity of 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde, which is crucial for its successful application in high-value syntheses.

As the demand for tailor-made chemicals continues to rise, 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806860-65-0) is poised to play an even greater role in advancing scientific and industrial innovation. Its unique combination of reactivity and functionality makes it a cornerstone in the toolkit of modern chemists, driving progress in fields ranging from life sciences to advanced materials.

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